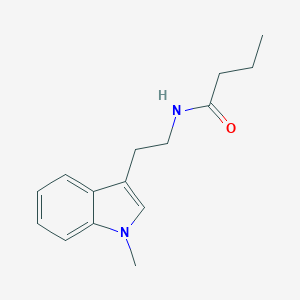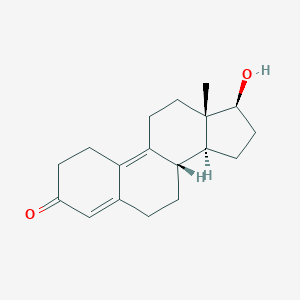
9(10)-Dehydronandrolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(10)-Dehydronandrolone, also known as 9,10-Dehydro-19-nortestosterone, is a synthetic anabolic steroid with the molecular formula C18H24O2 and a molecular weight of 272.38 Da. This compound is known for its potent anabolic properties and reduced androgenic activity, making it a valuable compound in various scientific and medical research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9(10)-Dehydronandrolone typically involves the reduction of a precursor compound under specific conditions. One method involves using a compound as a substrate and subjecting it to a reduction reaction with a hydrogen donor, coenzyme, cosolvent, and carbonyl .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9(10)-Dehydronandrolone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming ketones or alcohols.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, altering the compound’s structure.
Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
9(10)-Dehydronandrolone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical studies and as a starting material for synthesizing other steroids.
Biology: Studied for its effects on cellular processes and its potential as a selective androgen receptor modulator (SARM).
Medicine: Investigated for its potential to treat muscle wasting conditions, osteoporosis, and other androgen deficiency-related disorders.
Industry: Utilized in the development of performance-enhancing drugs and other pharmaceutical products.
Mécanisme D'action
The mechanism of action of 9(10)-Dehydronandrolone involves its interaction with androgen receptors (ARs). It binds to ARs with approximately three times the affinity of testosterone, leading to the activation of AR-mediated pathways . This activation results in increased protein synthesis, muscle growth, and bone density. Additionally, the compound may alter the action of endogenous growth factors and inhibit glucocorticoid action, contributing to its anabolic effects .
Comparaison Avec Des Composés Similaires
Trenbolone (17beta-Hydroxyestra-4,9,11-trien-3-one): Known for its potent anabolic effects and reduced androgenic activity.
Dienogest (17alpha-Cyanomethyl-17beta-hydroxy-estra-4,9-dien-3-one): Used as an oral contraceptive and for the treatment of endometriosis.
Uniqueness: 9(10)-Dehydronandrolone is unique due to its specific binding affinity to androgen receptors and its ability to induce anabolic effects with reduced androgenic side effects. This makes it a valuable compound for research into muscle and bone wasting conditions, as well as for developing selective androgen receptor modulators (SARMs) with improved safety profiles .
Propriétés
Numéro CAS |
6218-29-7 |
|---|---|
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
(13S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-17,20H,2-9H2,1H3/t15?,16?,17?,18-/m0/s1 |
Clé InChI |
PUQSDJZESAQGQS-HLYMMOCJSA-N |
SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |
SMILES isomérique |
C[C@]12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |
SMILES canonique |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |
Key on ui other cas no. |
6218-29-7 |
Pictogrammes |
Health Hazard |
Synonymes |
17β-Hydroxyestra-4,9-dien-3-one; 3-Oxo-4,9-estradien-17β-ol; 17β-hydroxy-estra-4,9-dien-3-one; 4,9-Estradien-17β-ol-3-one; RU 3118 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


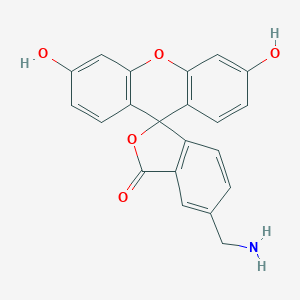

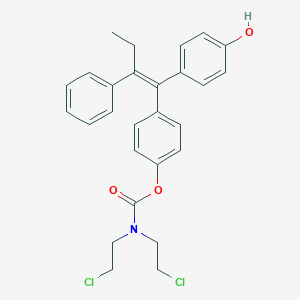

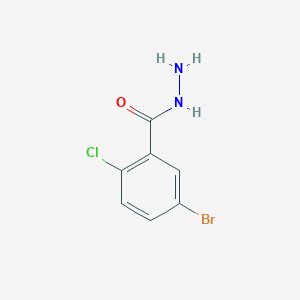
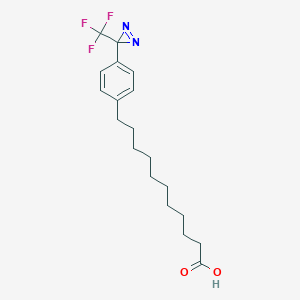
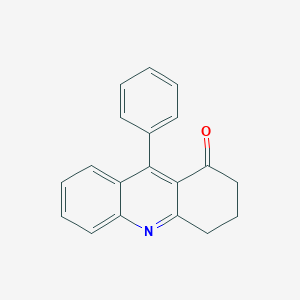
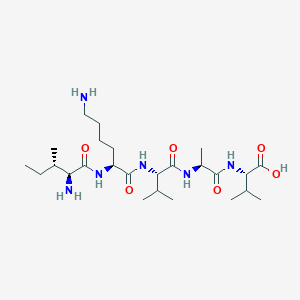
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
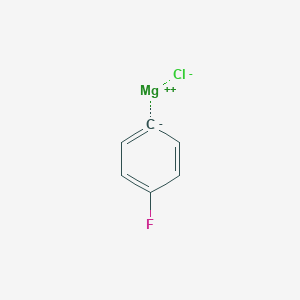
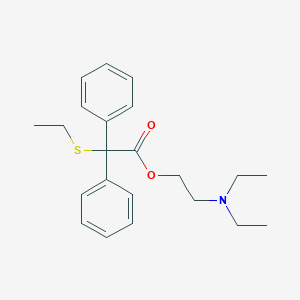
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
